molecular formula C16H17N3OS B12205414 N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide

N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide

Cat. No.: B12205414
M. Wt: 299.4 g/mol
InChI Key: DOIIBFKHOPCAPG-UHFFFAOYSA-N
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Description

N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide group linked to a 4-methylphenyl group through a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide typically involves the reaction of 4-methylphenyl isothiocyanate with benzamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate, followed by cyclization to form the carbamothioyl linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.

    Substitution: The benzamide group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(4-methylphenyl)-: This compound shares a similar benzamide structure but lacks the carbamothioyl linkage.

    3-carbamothioyl-N-methyl-N-[(4-methylphenyl)methyl]benzamide: This compound has a similar carbamothioyl group but differs in the substitution pattern on the benzamide ring.

    3-methyl-N-[(4-methylphenyl)carbamothioyl]benzamide: Another related compound with variations in the methyl substitution.

Uniqueness

N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-[[(4-methylphenyl)carbamothioylamino]methyl]benzamide

InChI

InChI=1S/C16H17N3OS/c1-12-7-9-14(10-8-12)19-16(21)18-11-17-15(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H2,18,19,21)

InChI Key

DOIIBFKHOPCAPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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